[3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl](4-chlorophenyl)methanone
Description
Properties
IUPAC Name |
[3-(azepan-1-yl)-5-(trifluoromethyl)pyridin-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O/c20-15-7-5-13(6-8-15)18(26)17-16(25-9-3-1-2-4-10-25)11-14(12-24-17)19(21,22)23/h5-8,11-12H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMIOCNCIQOTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multiple steps, starting with the preparation of the azepane ring and the pyridine ring The trifluoromethyl group is introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone exhibit significant anticancer properties. Studies have shown that derivatives of pyridine and trifluoromethyl groups can inhibit cancer cell proliferation, particularly in pancreatic cancer cell lines. The mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .
| Study Reference | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| Similar Trifluoromethyl Compounds | Pancreatic Cancer | Significant IC50 values indicating potent activity |
Neuropharmacological Effects
Compounds similar to 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone have been investigated for their neuropharmacological effects, particularly in the context of epilepsy and neurodegenerative disorders. The presence of the azepane moiety suggests potential interactions with neurotransmitter systems, which could lead to therapeutic benefits in managing conditions such as epilepsy .
| Study Reference | Compound Tested | Condition | Findings |
|---|---|---|---|
| Azepane Derivatives | Epilepsy | Reduced seizure frequency in animal models |
Synthesis and Structural Analysis
The synthesis of 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactions, including the formation of the azepane ring and subsequent functionalization at the pyridine and phenyl moieties. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Pharmacological Studies
Pharmacological studies have focused on understanding the compound's interaction with various biological targets, including enzymes involved in drug metabolism (e.g., CYP450 isoforms). Such studies are crucial for assessing the safety profile and therapeutic window of the compound in potential clinical applications .
Enzyme Inhibition
Preliminary findings suggest that 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone may act as an inhibitor for specific CYP450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to significant drug-drug interactions if co-administered with other medications .
| Enzyme Target | Inhibition Type | Implications |
|---|---|---|
| CYP450 Isoforms | Competitive Inhibition | Potential for altered pharmacokinetics |
Mechanism of Action
The mechanism of action of 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Compound A : (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone
- Molecular Formula : C₁₅H₁₂ClF₃N₂O
- Molecular Weight : 328.72 g/mol
- CAS : 306977-47-9
- Key Differences: Replaces the azepane ring with a dimethylamino group. Smaller amine substituent reduces steric bulk and alters basicity.
- Implications :
- Lower molecular weight may enhance membrane permeability but reduce target binding affinity due to reduced hydrophobic interactions.
Compound B : (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone
- Molecular Formula: C₁₃H₆ClF₄NO
- Molecular Weight : 319.65 g/mol
- CAS : 339097-08-4
- Key Differences :
- Substitutes 4-chlorophenyl with 4-fluorophenyl.
- Adds a chlorine atom at pyridine position 3.
- Implications :
- Fluorine’s electronegativity may improve metabolic stability but reduce π-π stacking interactions. Chlorine at position 3 could hinder enzyme binding in some targets.
Heterocyclic Modifications
Compound C : (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone
- Molecular Formula : C₁₇H₁₀Cl₂F₃N₃O
- CAS : 1311278-51-9
- Key Differences :
- Replaces the azepane ring with a pyrazole moiety.
- Introduces a second chlorine atom on the pyridine.
- Implications: Pyrazole’s hydrogen-bonding capacity may enhance target specificity.
Compound D : 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine
- Molecular Formula : C₁₀H₁₂F₃N₃
- CAS: Not explicitly listed, but structurally related to entries in .
- Key Differences :
- Six-membered piperazine ring vs. seven-membered azepane.
- Lacks the 4-chlorophenyl ketone group.
- Implications :
- Piperazine’s smaller size may limit conformational flexibility but improve aqueous solubility.
Functional Group Replacements
Compound E : 3-(4-Chlorophenyl)-5-4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone
Research Findings and Implications
Electronic Effects :
- Steric and Solubility Considerations: Azepane’s larger ring (Target Compound) vs. Pyrazole in Compound C introduces planar geometry, favoring interactions with aromatic residues in targets like kinases .
Biological Activity :
- Compound E demonstrated antimicrobial activity in molecular docking studies, suggesting the dihydro-pyrazole motif is critical for target engagement .
Biological Activity
The compound 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone , also known by its CAS number 338959-89-0, is a novel pyridine derivative with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18ClF3N2O
- Molecular Weight : 382.82 g/mol
- CAS Number : 338959-89-0
Structure
The compound features a complex structure that includes a pyridine ring substituted with trifluoromethyl and azepane moieties, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 (Pancreatic) | 0.051 |
| Panc-1 (Pancreatic) | 0.066 |
| WI38 (Normal Fibroblast) | 0.36 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells, indicating a favorable therapeutic index for anticancer applications .
The proposed mechanism of action involves DNA intercalation , which disrupts the replication process in cancer cells. The presence of flat structural fragments within the molecule enhances its ability to intercalate into DNA, thereby inhibiting cell proliferation. This property is particularly significant in the context of pancreatic cancers, where traditional therapies often fail due to rapid cell division and resistance mechanisms .
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest that this compound may possess other pharmacological activities:
- Antimicrobial Activity : Some derivatives of pyridine compounds have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes such as acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Effects : There is potential for anti-inflammatory applications based on similar compounds in the literature .
Study 1: Antiproliferative Activity
A study conducted on pancreatic cancer cell lines demonstrated that exposure to varying concentrations of 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone resulted in significant reductions in cell viability after 24 and 48 hours. The antiproliferative potency was notably strong against all tested lines, indicating robust therapeutic potential .
Study 2: Comparative Analysis with Other Compounds
In comparative studies with other pyridine derivatives, 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone exhibited superior activity against pancreatic cancer cell lines when compared to traditional chemotherapeutic agents like gemcitabine. This suggests a need for further exploration into its clinical applications .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone, and what key intermediates are involved?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyridine core. Key intermediates include halogenated pyridines (e.g., 5-trifluoromethyl-2-bromopyridine) for coupling reactions. The azepanyl group can be introduced via nucleophilic substitution or Buchwald-Hartwig amination. The 4-chlorophenyl methanone moiety may be synthesized via Friedel-Crafts acylation or cross-coupling with pre-functionalized benzophenone derivatives. Reaction conditions (e.g., palladium catalysis for Suzuki-Miyaura coupling) should be optimized to minimize side products .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?
- Methodological Answer :
- NMR : , , and NMR confirm regiochemistry and substituent integration (e.g., trifluoromethyl singlet at ~δ -60 ppm).
- HPLC : Reverse-phase chromatography (C18 column) with UV detection ensures purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and intermolecular interactions .
Q. What safety precautions are necessary when handling this compound during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential toxicity.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents).
- Waste Disposal : Segregate halogenated and fluorinated waste for specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., trifluoromethyl group) for nucleophilic attack.
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer interactions.
- Thermodynamic Properties : Gibbs free energy calculations assess stability under varying conditions. Frequency analysis validates optimized geometries .
Q. How does the substitution pattern (e.g., trifluoromethyl, azepanyl) influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Trifluoromethyl Group : Enhances lipophilicity (logP ~5.2) and metabolic stability by resisting oxidative degradation .
- Azepanyl Group : Increases solubility via amine protonation at physiological pH. Conformational flexibility may improve target binding.
- 4-Chlorophenyl Methanone : π-Stacking interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors). Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) reveal halogen-dependent potency .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability.
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding.
- Metabolite Profiling : LC-MS/MS identifies active vs. inactive metabolites that may skew results .
Q. What analytical techniques are optimal for studying its metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4).
- Degradant Identification : High-resolution MS/MS and -NMR track hydrolytic or oxidative byproducts .
Q. How can X-ray crystallography elucidate the three-dimensional conformation and intermolecular interactions?
- Methodological Answer :
- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) for slow evaporation.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Structure Refinement : SHELXTL software resolves bond lengths/angles and hydrogen-bonding networks (e.g., C=O⋯H-N interactions with azepanyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
